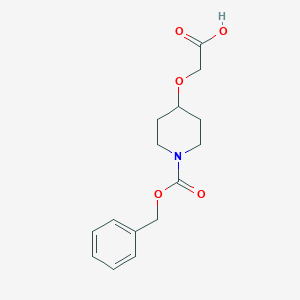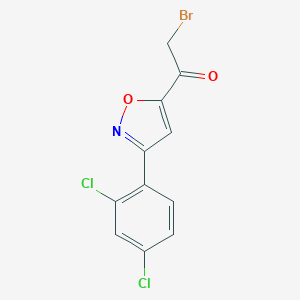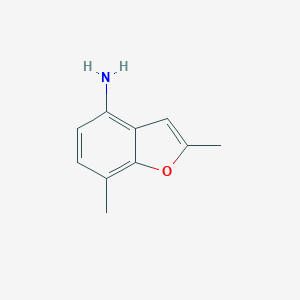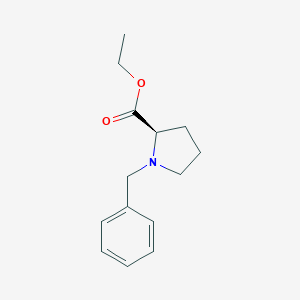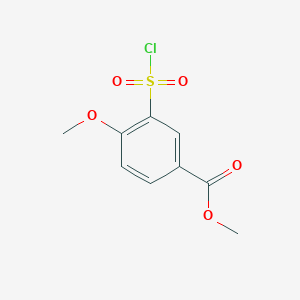
Gal-1-4-glcnac-1-3-fuc
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gal-1-4-GlcNAc-1-3-Fuc is a carbohydrate molecule that plays a crucial role in various biological processes. It is a complex oligosaccharide that is synthesized through a series of enzymatic reactions. In recent years, Gal-1-4-GlcNAc-1-3-Fuc has gained significant attention due to its potential applications in biomedical research.
Wirkmechanismus
Gal-1-4-GlcNAc-1-3-Fuc functions as a ligand for various receptors, including selectins and galectins. It mediates cell adhesion and migration by interacting with these receptors. Moreover, Gal-1-4-GlcNAc-1-3-Fuc has been found to modulate immune responses by regulating the activation of T cells and macrophages.
Biochemical and physiological effects:
Gal-1-4-GlcNAc-1-3-Fuc has numerous biochemical and physiological effects. It has been found to regulate cell adhesion, migration, and proliferation. Moreover, it modulates immune responses by regulating the activation of T cells and macrophages. Gal-1-4-GlcNAc-1-3-Fuc has also been implicated in the development of certain diseases, such as cancer and neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
Gal-1-4-GlcNAc-1-3-Fuc has numerous advantages for lab experiments. It is a well-characterized molecule that can be easily synthesized in the lab. Moreover, it can be easily labeled with fluorescent dyes for imaging studies. However, Gal-1-4-GlcNAc-1-3-Fuc has some limitations for lab experiments. It is a complex molecule that requires several enzymatic steps for synthesis, which can be time-consuming and expensive.
Zukünftige Richtungen
There are numerous future directions for Gal-1-4-GlcNAc-1-3-Fuc research. One potential direction is the development of new therapies for cancer and neurodegenerative diseases based on Gal-1-4-GlcNAc-1-3-Fuc. Moreover, further research is needed to elucidate the molecular mechanisms underlying the role of Gal-1-4-GlcNAc-1-3-Fuc in immune responses and cell signaling. Additionally, new synthetic methods for Gal-1-4-GlcNAc-1-3-Fuc could be developed to improve its accessibility for lab experiments.
Synthesemethoden
Gal-1-4-GlcNAc-1-3-Fuc is synthesized through a series of enzymatic reactions that involve various glycosyltransferases. The synthesis process starts with the transfer of a fucose molecule to a GlcNAc residue, followed by the addition of a Gal residue to the fucose molecule. The final step involves the addition of a GlcNAc residue to the Gal residue to form the Gal-1-4-GlcNAc-1-3-Fuc molecule.
Wissenschaftliche Forschungsanwendungen
Gal-1-4-GlcNAc-1-3-Fuc has numerous applications in scientific research. It is commonly used as a marker for certain types of cancer, including breast and ovarian cancer. Moreover, it has been found to play a crucial role in the immune response, cell adhesion, and cell signaling. Gal-1-4-GlcNAc-1-3-Fuc has also been implicated in the development of certain diseases, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
CAS-Nummer |
160243-25-4 |
|---|---|
Produktname |
Gal-1-4-glcnac-1-3-fuc |
Molekularformel |
C25H46N2O15 |
Molekulargewicht |
614.6 g/mol |
IUPAC-Name |
N-[(2R,3R,4R,5S,6R)-2-[(2S,3S,4R,5S,6S)-2-(5-aminopentyl)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C25H46N2O15/c1-10-15(31)19(35)22(37)25(41-10,6-4-3-5-7-26)42-23-14(27-11(2)30)21(17(33)13(9-29)38-23)40-24-20(36)18(34)16(32)12(8-28)39-24/h10,12-24,28-29,31-37H,3-9,26H2,1-2H3,(H,27,30)/t10-,12+,13+,14+,15+,16-,17+,18-,19+,20+,21+,22-,23+,24+,25-/m0/s1 |
InChI-Schlüssel |
VRXKBBPRDGIBPB-BEMBIUEJSA-N |
Isomerische SMILES |
C[C@H]1[C@H]([C@H]([C@@H]([C@](O1)(CCCCCN)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O[C@@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)NC(=O)C)O)O)O |
SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Kanonische SMILES |
CC1C(C(C(C(O1)(CCCCCN)OC2C(C(C(C(O2)CO)O)OC3C(C(C(C(O3)CO)O)O)O)NC(=O)C)O)O)O |
Andere CAS-Nummern |
160243-25-4 |
Synonyme |
5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-beta-L-fucopyranoside 5-aminopentyl O-galactopyranosyl-1-4-O-(2-acetamido-2-deoxyglucopyranosyl)-1-3-fucopyranoside Gal-1-4-GlcNAc-1-3-Fuc |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



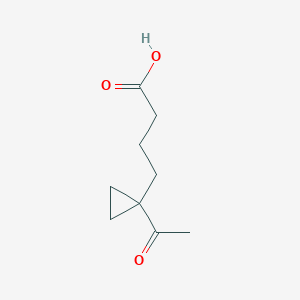
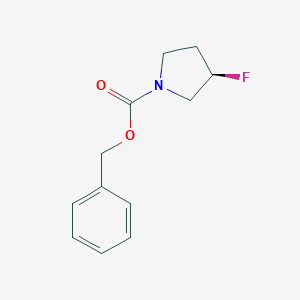
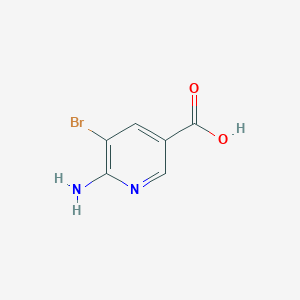
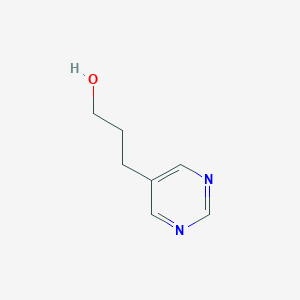
![2-(Hydroxymethyl)-1-oxaspiro[2.4]heptane-2-carbonitrile](/img/structure/B66862.png)
